molecular formula C9H17N3 B3197835 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1007461-83-7

1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B3197835
CAS No.: 1007461-83-7
M. Wt: 167.25 g/mol
InChI Key: CFETTYQSJILJEY-UHFFFAOYSA-N
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Description

1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structural properties, which make it a valuable building block in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the reaction of 1H-pyrazole derivatives with appropriate alkylating agents. One common method is the nucleophilic substitution reaction where 1H-pyrazole is reacted with 2-bromo-1-(trimethylsilyl)propane under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine
  • 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-6(10)5-9-7(2)11-12(4)8(9)3/h6H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFETTYQSJILJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
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1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
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1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
Reactant of Route 6
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine

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